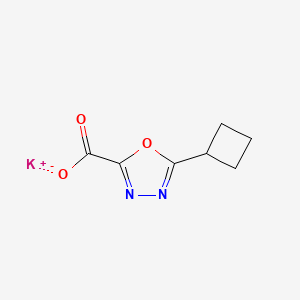
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3K. It is a member of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring, making it a subject of interest for researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine to mediate the cyclization process . The reaction conditions often require a controlled temperature environment to ensure the proper formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit key proteins involved in cell proliferation, such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, and epidermal growth factor receptor (EGFR). These interactions can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt: This compound shares the oxadiazole ring but has a methyl group instead of a cyclobutyl group.
5-Amino-1,3,4-oxadiazole-2-carboxylic acid potassium salt: This compound has an amino group attached to the oxadiazole ring.
Uniqueness: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is unique due to its cyclobutyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H7KN2O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
potassium;5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-4;/h4H,1-3H2,(H,10,11);/q;+1/p-1 |
InChI Key |
CTUADTXENMHTMW-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















